Cas no 109974-22-3 (Urs-12-en-30-oic acid,22,23-dihydroxy-3-oxo-, methyl ester, (4a,22a)-)

Urs-12-en-30-oic acid,22,23-dihydroxy-3-oxo-, methyl ester, (4a,22a)- structure
109974-22-3 structure
Nome del prodotto:Urs-12-en-30-oic acid,22,23-dihydroxy-3-oxo-, methyl ester, (4a,22a)-
Numero CAS:109974-22-3
MF:C31H48O5
MW:500.709830284119
CID:140541
PubChem ID:163809

Urs-12-en-30-oic acid,22,23-dihydroxy-3-oxo-, methyl ester, (4a,22a)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Urs-12-en-30-oic acid,22,23-dihydroxy-3-oxo-, methyl ester, (4a,22a)-
    • regelinol
    • methyl (22alpha)-22,23-dihydroxy-3-oxours-12-en-30-oate
    • Methyl 3-oxo-22,23-dihydroxyurs-12-en-30-oic acid
    • Urs-12-en-30-oic acid, 22,23-dihydroxy-3-oxo-, methyl ester, (4alpha,22alpha)-
    • METHYL (1R,2R,4S,4AR,6AS,6BR,8AR,9R,12AR,12BR,14BS)-4-HYDROXY-9-(HYDROXYMETHYL)-1,4A,6A,6B,9,12A-HEXAMETHYL-10-OXO-1,2,3,4,4A,5,6,6A,6B,7,8,8A,9,10,11,12,12A,12B,13,14B-ICOSAHYDROPICENE-2-CARBOXYLATE
    • methyl (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,9R,12aR,14bS)-4-hydroxy-9-(hydroxymethyl)-1,4a,6a,6b,9,12a-hexamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate
    • Methyl 22,23-dihydroxy-3-oxours-12-en-30-oate
    • 109974-22-3
    • DTXSID60911421
    • AKOS040747366
    • Inchi: InChI=1S/C31H48O5/c1-18-19(26(35)36-7)16-24(34)28(3)14-15-30(5)20(25(18)28)8-9-22-27(2)12-11-23(33)29(4,17-32)21(27)10-13-31(22,30)6/h8,18-19,21-22,24-25,32,34H,9-17H2,1-7H3/t18-,19+,21+,22+,24-,25-,27-,28-,29-,30+,31+/m0/s1
    • Chiave InChI: SRYDLKHOJXZMCJ-FLUPYHDASA-N
    • Sorrisi: COC([C@@H]1C[C@H](O)[C@@]2(C)[C@H](C3=CC[C@@H]4[C@]5(CCC(=O)[C@@](C)(CO)[C@@H]5CC[C@@]4(C)[C@]3(C)CC2)C)[C@H]1C)=O

Proprietà calcolate

  • Massa esatta: 500.35034
  • Massa monoisotopica: 500.35017463g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 3
  • Complessità: 988
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.6
  • Superficie polare topologica: 83.8Ų

Proprietà sperimentali

  • PSA: 83.83
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.